molecular formula C₉H₁₄O₄ B1148306 (E)-non-2-enedioic acid CAS No. 72461-80-4

(E)-non-2-enedioic acid

Cat. No. B1148306
CAS RN: 72461-80-4
M. Wt: 186.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(E)-non-2-enedioic acid" is a compound characterized by its unique molecular structure, which includes an unsaturated bond (ene) and two carboxylic acid groups (dioic acid). This structure suggests it may participate in a variety of chemical reactions and possess distinct physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "(E)-non-2-enedioic acid" often involves crystallization from ethanolic solutions at low temperatures. A study on closely related compounds, such as (E)-non-2-enoic acid and (E)-dec-2-enoic acid, highlights the use of slow evaporation techniques for crystallization, indicating a possible approach for synthesizing "(E)-non-2-enedioic acid" (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-non-2-enedioic acid" reveals a crystalline form, with specific space groups and molecular parameters indicative of their solid-state configuration. This structural information is crucial for understanding the compound's reactivity and stability (Sonneck, Peppel, Spannenberg, & Wohlrab, 2015).

Chemical Reactions and Properties

Chemical reactions involving enediynes, which are structurally related to "(E)-non-2-enedioic acid," demonstrate the potential for diverse reactivity patterns, such as acid-catalyzed rearrangements leading to cis-enediynes. This reactivity is influenced by the presence of certain substituents and conditions, suggesting that "(E)-non-2-enedioic acid" could undergo similar transformations (Dai, Wu, Fong, Lee, & Lau, 1999).

Physical Properties Analysis

The physical properties of "(E)-non-2-enedioic acid" can be inferred from related compounds, focusing on aspects such as solubility, crystalline structure, and melting points. These properties are essential for practical applications and handling of the compound.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles, and participation in cycloaddition reactions, can be deduced from studies on similar enoic acids and enediynes. The presence of the ene-dioic structure suggests a potential for diverse chemical behavior, including polymerization and formation of cyclic derivatives (Dai, Wu, Fong, Lee, & Lau, 1999).

Scientific Research Applications

Crystallographic Insights

(E)-non-2-enedioic acid has been studied for its structural significance in various compounds. One notable study involved the synthesis and crystallographic analysis of (E)-4-(4-Methylstyryl)pyridine–(E)-but-2-enedioic acid, highlighting its potential for forming linear arrangements through hydrogen bonding, demonstrating the acid's role in molecular assembly and interaction (Tian‐Jia Bu, Bao Li, Lixin Wu, 2007).

Pharmacological Effects

Research has also uncovered the pharmacological potential of similar compounds. A study on raw drone milk from honeybees identified E-dec-2-enedioic acid as responsible for estrogen-like effects in rats, suggesting potential medicinal applications for fertility and vitality enhancement (A. Seres et al., 2013).

Molecular Synthesis and Isolation

The isolation of novel compounds from natural sources has also been linked to (E)-non-2-enedioic acid derivatives. For example, (E)-4-hydroxy-dodec-2-enedioic acid-12-O-methyl ester was isolated from the roots of Ranunculus ternatus, showcasing the acid's relevance in the discovery of new natural compounds with potential therapeutic applications (Ying Xiong et al., 2007).

Chemical Synthesis and Applications

Further research has focused on the synthesis and applications of (E)-non-2-enedioic acid and its derivatives. A study on the synthesis of cis/trans-but-2-enedioic acid monoesters provides insights into the selective separation of its isomers, indicating the compound's utility in chemical synthesis and industrial applications (Mao Yan-lon, 2014).

Environmental and Agricultural Applications

The environmental impact and applications of (E)-non-2-enedioic acid derivatives have been explored as well. For instance, humic acids, which can contain similar structural elements, have been characterized from various soil types, providing insights into their roles in affecting soil properties and potentially influencing agricultural practices (N. Senesi, V. D'Orazio, G. Ricca, 2003).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

The future directions for research on a compound like this would depend on its properties and potential applications. This could include further studies to better understand its properties, development of synthesis methods, or exploration of potential uses .

properties

IUPAC Name

(E)-non-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXPUAYMZURQJH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC/C=C/C(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-non-2-enedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.